![molecular formula C14H15N3O3 B2880880 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide CAS No. 868228-98-2](/img/structure/B2880880.png)
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. The compound is also known by the name of DPA-714 and is a selective ligand for the translocator protein (TSPO) receptor. TSPO receptors are known to be involved in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer.
Wirkmechanismus
The mechanism of action of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide is based on its ability to bind selectively to the 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide receptor. The 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide receptor is primarily located in the outer mitochondrial membrane of various cell types, including immune cells, glial cells, and neurons. The binding of DPA-714 to the 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide receptor leads to the activation of various signaling pathways, including the regulation of calcium homeostasis, the modulation of mitochondrial function, and the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide are based on its ability to modulate the 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide receptor. The activation of the 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide receptor by DPA-714 has been shown to have various effects on cellular functions, including the regulation of apoptosis, the modulation of oxidative stress, and the regulation of immune responses. Additionally, DPA-714 has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide in lab experiments are its high selectivity and affinity for the 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide receptor, making it a useful tool for studying the role of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide receptors in various physiological and pathological processes. However, the limitations of using DPA-714 include its low solubility in water, making it difficult to use in aqueous solutions, and its high cost, limiting its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide. One of the primary areas of research is in the development of new imaging techniques for the diagnosis and monitoring of various neurological disorders. Additionally, the potential therapeutic applications of DPA-714 in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke, are being explored. Furthermore, the role of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide receptors in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer, is an area of active research.
Synthesemethoden
The synthesis of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide is a multi-step process that involves the reaction of 4-cyanopyridine with N,N-diethylformamide dimethyl acetal to form 4-(N,N-diethylamino)-2-cyanopyridine. The resulting compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-(N,N-diethylamino)-2-cyanopyridin-3-yl)acetate. The final step involves the reaction of ethyl 2-(4-(N,N-diethylamino)-2-cyanopyridin-3-yl)acetate with phenethylamine to form 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of neuroimaging, where DPA-714 has been used as a radioligand to visualize and quantify 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide receptors in the brain. This has led to the development of new imaging techniques for the diagnosis and monitoring of various neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12(8-11-9-13(19)17-14(20)16-11)15-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,18)(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGSCQKHKBIXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.